molecular formula C7H10N4O2 B346119 N2,N2-dimethyl-5-nitropyridine-2,6-diamine CAS No. 136646-63-4

N2,N2-dimethyl-5-nitropyridine-2,6-diamine

Cat. No.: B346119
CAS No.: 136646-63-4
M. Wt: 182.18g/mol
InChI Key: WUJURJMOTUVUML-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-5-nitropyridine-2,6-diamine: is a chemical compound with the molecular formula C7H10N4O2 It is a derivative of pyridine, characterized by the presence of two methyl groups and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-5-nitropyridine-2,6-diamine typically involves the nitration of N2,N2-dimethylpyridine-2,6-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-5-nitropyridine-2,6-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N2,N2-dimethyl-5-aminopyridine-2,6-diamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N2,N2-dimethyl-5-nitropyridine-2,6-diamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5-nitropyridine-2,6-diamine depends on its chemical reactivity. The nitro group can undergo reduction or substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-dimethylpyridine-2,6-diamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitropyridine-2,6-diamine: Lacks the methyl groups, which can affect its solubility and reactivity.

Uniqueness

N2,N2-dimethyl-5-nitropyridine-2,6-diamine is unique due to the presence of both methyl and nitro groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJURJMOTUVUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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